1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide
Overview
Description
1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, which is then functionalized with various substituents. The pyrazole ring is synthesized separately and then coupled with the thiophene derivative under specific conditions. Common reagents used in these reactions include phenyl isocyanate, ethyl bromide, and methyl iodide. The reactions are usually carried out under reflux conditions with appropriate solvents such as methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Timepidium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Uniqueness
1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-4-15-13(3)27-20(22-18(25)16-11-12-24(5-2)23-16)17(15)19(26)21-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3,(H,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAKMCGNOVMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C3=NN(C=C3)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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